Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is an organic compound with the molecular formula C12H18O4. This compound features a cyclopropane ring substituted with two acetate groups, making it a unique structure in organic chemistry. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a cyclopropane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
Scientific Research Applications
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acetic acid and the corresponding cyclopropane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-cyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclobutane-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to its cyclohexane and cyclobutane analogs. The strained three-membered ring in cyclopropane derivatives often leads to unique reaction pathways and products, making this compound valuable in synthetic chemistry and research applications.
Properties
CAS No. |
54281-40-2 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)4-6-3-7(6)5-9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
BRRICEBNLJZUMB-KNVOCYPGSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H]1CC(=O)OC |
Canonical SMILES |
COC(=O)CC1CC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.